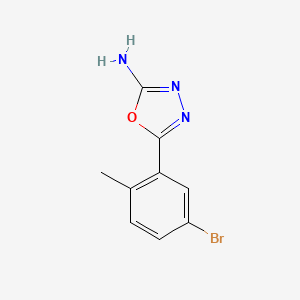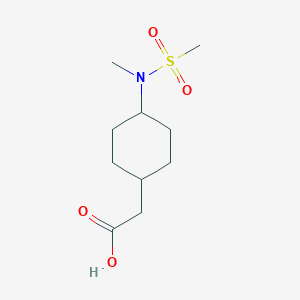
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid is a synthetic organic compound with the molecular formula C10H19NO4S It is characterized by the presence of a cyclohexyl ring substituted with a N-methylmethylsulfonamido group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the cyclohexyl ring: The starting material, cyclohexanone, undergoes a reduction reaction to form cyclohexanol.
Introduction of the N-methylmethylsulfonamido group: Cyclohexanol is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylmethylsulfonamido derivative.
Formation of the acetic acid moiety: The final step involves the reaction of the N-methylmethylsulfonamido derivative with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetic acid derivatives.
科学的研究の応用
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The acetic acid moiety can participate in various biochemical pathways, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
2-(trans-4-(N-methylsulfonamido)cyclohexyl)acetic acid: Similar structure but lacks the additional methyl group on the sulfonamido moiety.
2-(trans-4-(N-ethylmethylsulfonamido)cyclohexyl)acetic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the N-methylmethylsulfonamido group and the acetic acid moiety provides a distinct combination of functional groups that can be exploited in various applications.
特性
分子式 |
C10H19NO4S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
2-[4-[methyl(methylsulfonyl)amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C10H19NO4S/c1-11(16(2,14)15)9-5-3-8(4-6-9)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
IPNACFNNRHYATH-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(CC1)CC(=O)O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)
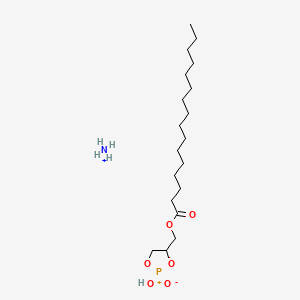
![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)

![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)

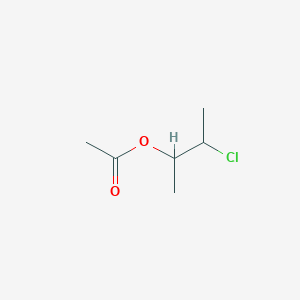
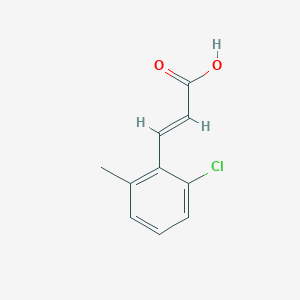
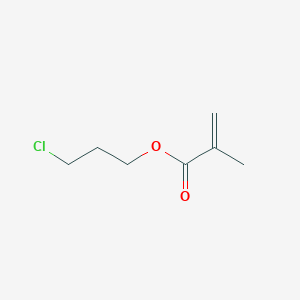
![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)
